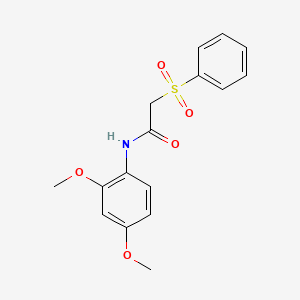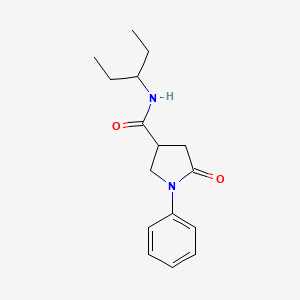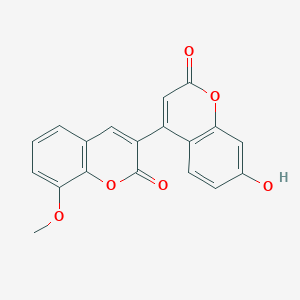
1-hydroxy-3-(2-naphthylmethoxy)-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-(2-naphthylmethoxy)-9H-xanthen-9-one is a complex organic compound that belongs to the xanthene family. This compound is characterized by its unique structure, which includes a xanthene core substituted with a hydroxy group and a naphthylmethoxy group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 1-hydroxy-3-(2-naphthylmethoxy)-9H-xanthen-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions.
Introduction of the hydroxy group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Attachment of the naphthylmethoxy group: This step involves the reaction of the xanthene derivative with 2-naphthylmethanol in the presence of a suitable catalyst, such as a Lewis acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-Hydroxy-3-(2-naphthylmethoxy)-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The naphthylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions for these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major products formed from these reactions include various xanthene derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
1-Hydroxy-3-(2-naphthylmethoxy)-9H-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye due to its strong fluorescence properties.
Biology: Employed in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of pigments and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-(2-naphthylmethoxy)-9H-xanthen-9-one involves its interaction with specific molecular targets. The hydroxy and naphthylmethoxy groups play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Hydroxy-3-(2-naphthylmethoxy)-9H-xanthen-9-one can be compared with other xanthene derivatives, such as:
Fluorescein: Another xanthene dye with similar fluorescence properties but different functional groups.
Rhodamine: A xanthene derivative used in similar applications but with distinct structural features.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity compared to other xanthene derivatives.
Properties
Molecular Formula |
C24H16O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-hydroxy-3-(naphthalen-2-ylmethoxy)xanthen-9-one |
InChI |
InChI=1S/C24H16O4/c25-20-12-18(27-14-15-9-10-16-5-1-2-6-17(16)11-15)13-22-23(20)24(26)19-7-3-4-8-21(19)28-22/h1-13,25H,14H2 |
InChI Key |
AAHWKTHNBNFSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)COC3=CC(=C4C(=C3)OC5=CC=CC=C5C4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-1,3-benzothiazol-6-yl)methanone](/img/structure/B11163859.png)

![3-(benzylsulfonyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163868.png)
![methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-phenylalaninate](/img/structure/B11163879.png)

![3-methyl-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B11163884.png)
![1-cyclopentyl-5-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11163885.png)

![N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B11163888.png)
![N-({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine](/img/structure/B11163898.png)
![(2S)-2-({2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}amino)-3-phenylpropanoic acid](/img/structure/B11163904.png)
![N-[5-(1-Ethyl-propyl)-[1,3,4]thiadiazol-2-yl]-2-(toluene-4-sulfonyl)-acetamide](/img/structure/B11163919.png)
![2-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}butanoic acid](/img/structure/B11163925.png)
![2-(4-fluorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11163929.png)
